molecular formula C30H46O7 B3028648 Cucurbitacin O CAS No. 25383-23-7

Cucurbitacin O

Cat. No.: B3028648
CAS No.: 25383-23-7
M. Wt: 518.7 g/mol
InChI Key: AOHIGMQGPFTKQX-UHFFFAOYSA-N
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Description

Cucurbitacin O is a member of the cucurbitacin family, which are biochemical compounds produced by plants, particularly those in the Cucurbitaceae family. These compounds serve as a defense mechanism against herbivores. Cucurbitacins are known for their cytotoxic properties and have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacin O involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions. Specific reagents and catalysts are used to achieve the desired transformations, such as oxidizing agents for introducing oxygen functionalities and reducing agents for selective reduction steps .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in sufficient quantities for research purposes. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin O undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or alkanes .

Scientific Research Applications

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

    Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.

    Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It has also shown promise as an anti-inflammatory and antimicrobial agent.

Mechanism of Action

Cucurbitacin O exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis and inhibit the growth of cancer cells. Additionally, it has been shown to generate reactive oxygen species (ROS), leading to oxidative stress and cell death .

Comparison with Similar Compounds

Cucurbitacin O is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin A, B, C, D, E, I, and others. While all cucurbitacins share a common tetracyclic triterpenoid structure, they differ in their functional groups and biological activities. For example:

This compound is unique in its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

17-(2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHIGMQGPFTKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317175
Record name Cucurbitacin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25383-23-7
Record name Cucurbitacin O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25383-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin O
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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